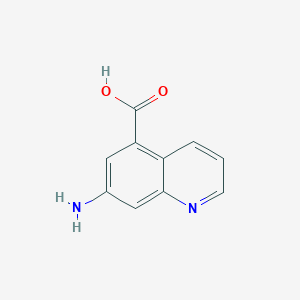

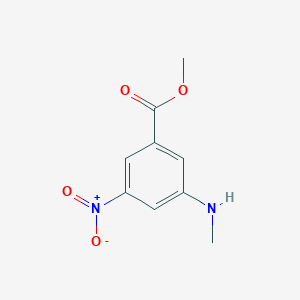

7-Aminoquinoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Aminoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Activities

Antimicrobial and Cytotoxic Properties : 7-Amino-5,8-dioxo-2-(2'-pyridyl)quinoline-6'-carboxylic acid, a derivative of 7-Aminoquinoline-5-carboxylic acid, showed diminished antimicrobial and cytotoxic properties compared to naturally occurring antitumor antibiotics like streptonigrin and lavendamycin (Boger et al., 1987).

Colorimetric Reagent for Ruthenium Detection : 5-Aminoquinoline-8-carboxylic acid, a related compound, has been utilized as a colorimetric reagent for detecting ruthenium (Breckenridge & Singer, 1947).

Antibacterial Properties of Fluoroquinolones : Novel fluoroquinolone derivatives, including some with 7-aminoquinoline moieties, demonstrated significant antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).

Synthesis and Biological Evaluation of Quinolines : Novel quinoline derivatives, including those with 7-aminoquinoline structures, showed potent antibacterial activity against respiratory pathogens (Odagiri et al., 2018).

Synthesis and Chemical Properties

Synthesis Techniques : Various synthetic methods have been explored for creating 7-aminoquinoline derivatives, including microwave-irradiated synthesis, which showed promising antimicrobial activity (Bhatt & Agrawal, 2010).

Photolabile Protecting Groups : 7-Aminoquinoline derivatives have been investigated as photolabile protecting groups for carboxylic acids, demonstrating potential for in vivo use due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Anticancer Activity

- Breast Cancer Cell Line Treatment : Derivatives of 1,2-dihydroquinoline-3-carboxylic acid, a compound related to 7-aminoquinoline, exhibited significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives, including 7-Aminoquinoline-5-carboxylic acid, have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on further exploring the medicinal potential of this compound and developing more efficient and environmentally friendly synthesis methods .

Wirkmechanismus

Target of Action

7-Aminoquinoline-5-carboxylic acid, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities . The primary targets of this compound are microorganisms, including bacteria, fungi, and parasites . These targets play a crucial role in infectious diseases, which have become a global health threat due to the emergence and spread of microorganisms resistant to many currently used therapeutics .

Mode of Action

The mode of action of this compound involves interaction with its microbial targets, leading to their inhibition . This compound, along with other quinoline derivatives, has been found to exhibit antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities

Biochemical Pathways

The biochemical pathways affected by this compound are those essential for the survival and virulence of the targeted microorganisms . The compound’s action on these pathways leads to downstream effects that inhibit the growth and virulence of the microorganisms . The specific pathways affected and their downstream effects are subject to ongoing research.

Result of Action

The result of the action of this compound is the inhibition of the growth and virulence of targeted microorganisms . This leads to a reduction in the severity of the infectious diseases caused by these microorganisms . .

Biochemische Analyse

Biochemical Properties

Quinoline derivatives, a family to which 7-Aminoquinoline-5-carboxylic acid belongs, have been known to exhibit a broad spectrum of bioactivities

Cellular Effects

Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor

Molecular Mechanism

Quinoline derivatives have been known to exert their effects through different mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

7-aminoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUCCOJYSYZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)

![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)

![2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2484831.png)

![ethyl 3-cyano-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2484832.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2484834.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2484836.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2484848.png)